Filgotinib hydrochloride
描述
菲戈替尼盐酸盐是一种口服、优先的 Janus 激酶 1 抑制剂。 它主要用于治疗炎症性自身免疫疾病,如类风湿性关节炎和溃疡性结肠炎 . 通过选择性抑制 Janus 激酶 1,菲戈替尼盐酸盐调节 Janus 激酶-信号转导和转录激活因子通路中的一组促炎细胞因子 .
准备方法
合成路线和反应条件: 菲戈替尼盐酸盐是通过一个多步骤过程合成的,该过程涉及形成其主要活性代谢物 GS-829845 . 合成涉及使用羧酸酯酶亚型 2 将菲戈替尼代谢为 GS-829845 . 主要代谢物具有类似的 Janus 激酶 1 选择性谱,但活性低于母体化合物 .
工业生产方法: 菲戈替尼盐酸盐的工业生产涉及大规模合成和纯化过程,以确保该化合物的有效性和安全性。 生产方法旨在实现高收率和高纯度,并符合严格的监管标准 .
化学反应分析
反应类型: 菲戈替尼盐酸盐会发生各种化学反应,包括氧化、还原和取代 . 这些反应对于其代谢和生物利用度至关重要。
常用试剂和条件: 菲戈替尼盐酸盐的合成和反应涉及使用羧酸酯酶亚型 2 和其他试剂,这些试剂促进了菲戈替尼向其活性代谢物的转化 . 这些反应的条件经过优化,以确保化合物的最大收率和稳定性 .
形成的主要产物: 菲戈替尼盐酸盐反应形成的主要产物是 GS-829845,它保留了 Janus 激酶 1 选择性谱,但活性低于母体化合物 .
科学研究应用
作用机制
菲戈替尼盐酸盐通过选择性抑制 Janus 激酶 1 发挥作用,Janus 激酶 1 是炎症和自身免疫反应的关键驱动因素 . 通过调节 Janus 激酶-信号转导和转录激活因子通路,菲戈替尼盐酸盐减少促炎细胞因子的产生并减轻与炎症性疾病相关的症状 . 菲戈替尼盐酸盐的主要分子靶点是 Janus 激酶 1 及其相关的信号通路 .
类似化合物:
- 托法替尼
- 巴瑞替尼
- 乌帕替尼
比较: 菲戈替尼盐酸盐在优先抑制 Janus 激酶 1 方面是独一无二的,这使其与其他 Janus 激酶抑制剂(如托法替尼、巴瑞替尼和乌帕替尼)区分开来 . 虽然托法替尼同时靶向 Janus 激酶 1 和 Janus 激酶 3,巴瑞替尼和乌帕替尼具有更广泛的 Janus 激酶抑制谱,但菲戈替尼盐酸盐对 Janus 激酶 1 的选择性旨在改善其安全性,同时保持临床疗效 .
相似化合物的比较
- Tofacitinib
- Baricitinib
- Upadacitinib
Comparison: Filgotinib Hydrochloride is unique in its preferential inhibition of Janus kinase 1, which distinguishes it from other Janus kinase inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib . While Tofacitinib targets both Janus kinase 1 and Janus kinase 3, and Baricitinib and Upadacitinib have broader Janus kinase inhibition profiles, this compound’s selectivity for Janus kinase 1 aims to improve its safety profile while maintaining clinical efficacy .
属性
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide;trihydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S.ClH.3H2O/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;;;;/h1-7,17H,8-14H2,(H,23,24,27);1H;3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWKOPMGYYNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.O.O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540859-07-1 | |
Record name | Filgotinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1540859071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILGOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ8Y0B8XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。